![molecular formula C9H9NO B13013812 Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide CAS No. 825-73-0](/img/structure/B13013812.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide: is a bicyclic compound characterized by its unique structure, which includes a fused ring system with a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a rhodium (I) complex as a catalyst to facilitate the formation of the bicyclic structure from terminal aryl alkynes . This synthesis proceeds through a sequence of reactions, including head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of polymers and advanced materials due to its stability and reactivity.
作用機序
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing pathways and processes at the molecular level. For example, its ability to undergo oxidation and reduction reactions can modulate its activity and interactions with other molecules .
類似化合物との比較
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
Uniqueness: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide is unique due to its carboxamide functional group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a broader range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
825-73-0 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxamide |
InChI |
InChI=1S/C9H9NO/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2,(H2,10,11) |
InChIキー |
RXFZSQLJBTXRMX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


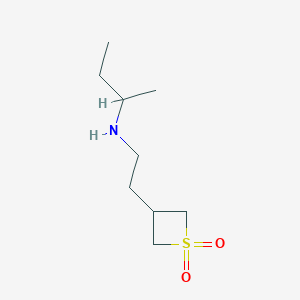
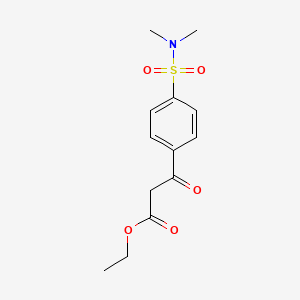
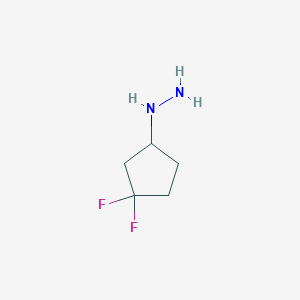
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
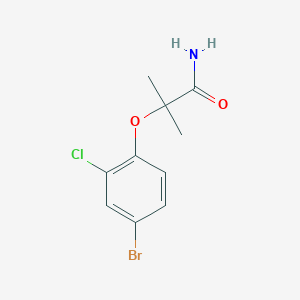
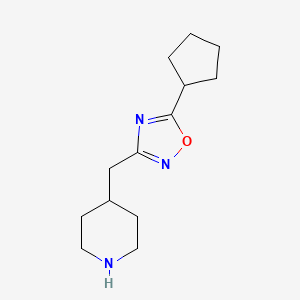
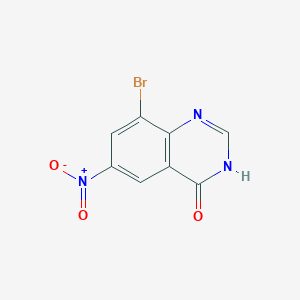

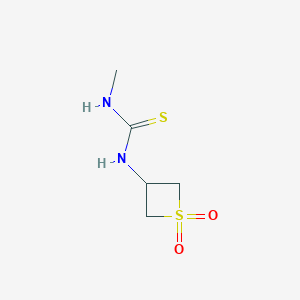

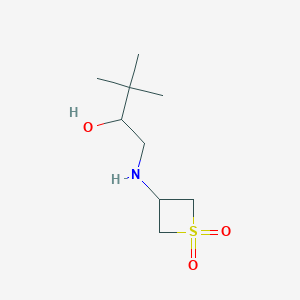

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
